molecular formula C8H7Cl2NO B13735527 3,4-dichloro-1,5,6,7-tetrahydro-2H-Cyclopenta[b]pyridin-2-one

3,4-dichloro-1,5,6,7-tetrahydro-2H-Cyclopenta[b]pyridin-2-one

Cat. No.: B13735527
M. Wt: 204.05 g/mol
InChI Key: CLJSUGVAGUNSPW-UHFFFAOYSA-N
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Description

3,4-Dichloro-1,5,6,7-tetrahydro-2H-cyclopenta[b]pyridin-2-one (CAS: 16212-26-3) is a bicyclic heterocyclic compound featuring a cyclopentane ring fused to a pyridin-2-one core, with chlorine substituents at positions 3 and 3. This structure confers unique electronic and steric properties, making it a candidate for exploration in medicinal chemistry and materials science.

Properties

Molecular Formula

C8H7Cl2NO

Molecular Weight

204.05 g/mol

IUPAC Name

3,4-dichloro-1,5,6,7-tetrahydrocyclopenta[b]pyridin-2-one

InChI

InChI=1S/C8H7Cl2NO/c9-6-4-2-1-3-5(4)11-8(12)7(6)10/h1-3H2,(H,11,12)

InChI Key

CLJSUGVAGUNSPW-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)NC(=O)C(=C2Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dichloro-1,5,6,7-tetrahydro-2H-Cyclopenta[b]pyridin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a dichloroketene with a suitable diene to form the desired cyclopentane ring system. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

3,4-dichloro-1,5,6,7-tetrahydro-2H-Cyclopenta[b]pyridin-2-one can undergo various chemical reactions, including:

    Oxidation: The ketone group can be further oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The ketone group can be reduced to form alcohols or other reduced derivatives.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols can be used to replace the chlorine atoms under basic conditions.

Major Products Formed

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alcohols or alkanes.

    Substitution: Amines, thiols, or other substituted derivatives.

Scientific Research Applications

3,4-dichloro-1,5,6,7-tetrahydro-2H-Cyclopenta[b]pyridin-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,4-dichloro-1,5,6,7-tetrahydro-2H-Cyclopenta[b]pyridin-2-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into specific binding sites, influencing biological pathways and exerting its effects. Detailed studies on its binding affinity and interaction with molecular targets are essential to understand its mechanism of action .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structure and Substituent Variations

The cyclopenta[b]pyridin-2-one scaffold is shared among several analogs, but substituent variations significantly alter physicochemical and biological properties. Below is a comparative analysis:

Table 1: Structural and Functional Comparisons
Compound Name Substituents Core Structure Key Properties/Applications References
3,4-Dichloro-1,5,6,7-tetrahydro-2H-cyclopenta[b]pyridin-2-one Cl at C3, C4 Cyclopenta[b]pyridin-2-one High lipophilicity (Cl groups); potential halogen bonding interactions.
6,7-Dihydro-5H-cyclopenta[b]pyridin-2-ol OH at C2 Cyclopenta[b]pyridin-2-ol Lower logP due to hydroxyl group; commercial availability (452 bottles sold annually).
3,4-Diamino-6,7-dihydro-5H-cyclopenta[b]pyridin-2-ol NH₂ at C3, C4 Cyclopenta[b]pyridin-2-ol Increased hydrogen-bonding capacity; listed as NSC-18898 (potential drug candidate).
4-(Trifluoromethyl)-1,5,6,7-tetrahydro-2H-cyclopenta[b]pyridin-2-one CF₃ at C4 Cyclopenta[b]pyridin-2-one Enhanced electron-withdrawing effects; binds cationic trypsin (PDB: 3NK8).
5,7-Dimethyl-3H-thiazolo[4,5-b]pyridin-2-one Me at C5, C7 Thiazolo[4,5-b]pyridin-2-one Moderate cytotoxicity (IC₅₀ ~50 μM); sulfur-containing core alters ring strain.

Structural Flexibility and Crystallography

X-ray diffraction studies of a 4-chlorophenacyl-substituted analog revealed six crystallographically independent molecules with dihedral angles ranging from 45.9° to 88.5° between phenyl and heterocycle planes . This conformational diversity implies adaptability in molecular recognition, critical for drug-receptor interactions.

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